(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide
Description
This compound is a synthetic small molecule featuring a pyrazole core substituted with phenyl and 4-(propylsulfanyl)phenyl groups, conjugated to a cyano-enamide moiety and an imidazole-containing propyl chain.
Properties
Molecular Formula |
C28H28N6OS |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H28N6OS/c1-2-17-36-26-11-9-22(10-12-26)27-24(20-34(32-27)25-7-4-3-5-8-25)18-23(19-29)28(35)31-13-6-15-33-16-14-30-21-33/h3-5,7-12,14,16,18,20-21H,2,6,13,15,17H2,1H3,(H,31,35)/b23-18- |
InChI Key |
YOYKZBUJNUCJNQ-NKFKGCMQSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide involves multiple steps, including the formation of the imidazole and pyrazole rings, followed by the introduction of the cyano group and the propylsulfanyl phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The target compound’s propylsulfanyl group may enhance membrane permeability compared to trisulfides, which exhibit stronger electrophilic reactivity but poorer pharmacokinetics .
2.2 Imidazole-Containing Compounds
Imidazole derivatives are pivotal in drug design due to their metal-binding and hydrogen-bonding capabilities:
Key Findings :
- The target compound’s cyano group may confer electrophilic reactivity, enabling covalent binding to cysteine residues in redox-sensitive proteins, a mechanism shared with ferroptosis-inducing agents (FINs) .
- Unlike natural imidazole derivatives, its synthetic architecture allows for tailored solubility and target specificity .
Biological Activity
The compound (2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide, often referred to as a derivative of cyano-acrylamide, has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer effects. This article aims to summarize the key findings related to its biological activity, including pharmacological studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyano group, an imidazole moiety, and a pyrazole ring, which are known to influence its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cell lines. For instance, in a study involving J774 murine macrophage cells, the compound showed no cytotoxicity at concentrations up to 100 μM and effectively reduced cytokine levels compared to control groups .
Table 1: Summary of Anti-inflammatory Activity
| Activity Type | Measurement Method | Result |
|---|---|---|
| Cytokine Inhibition | ELISA for IL-1β and TNFα | Significant reduction |
| Edema Reduction | CFA-induced paw edema assay | Comparable to dexamethasone |
| Leukocyte Migration | In vivo peritonitis assay | 63.2% inhibition |
Anticancer Potential
The compound has also shown promise in anticancer studies. Preliminary tests suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The imidazole and pyrazole rings are thought to play a crucial role in this activity by interacting with cellular receptors involved in cancer progression .
The mechanism through which this compound exerts its effects appears to involve several pathways:
- Inhibition of Pro-inflammatory Mediators : The compound reduces the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, which are critical in the inflammatory response.
- Modulation of Adhesion Molecules : It affects the expression of adhesion molecules like ICAM-1 and selectins, thereby inhibiting leukocyte migration to sites of inflammation.
- Induction of Apoptosis : Through various signaling pathways, it may promote apoptotic processes in cancer cells, leading to reduced tumor growth.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Chronic Inflammation : In a model of chronic inflammation induced by complete Freund's adjuvant (CFA), administration of the compound significantly reduced paw swelling within 6 hours post-treatment .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
